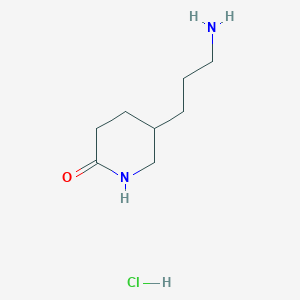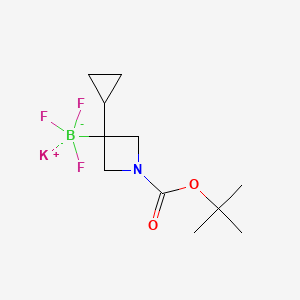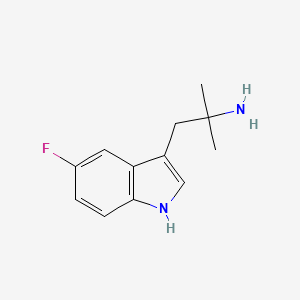![molecular formula C10H18N4O B13562754 [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)
[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine: is a heterocyclic compound with the molecular formula C10H18N4O It belongs to the class of pyrazoles, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
科学的研究の応用
Chemistry: In chemistry, [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising compound for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
- 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine
- 1,3-Diethyl-5-(4-morpholin-4-yl-phenylamino)-methylene-2-thioxo-dihydro-pyrimidine-4,6-dione
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Comparison: Compared to similar compounds, [1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine stands out due to its unique combination of a pyrazole core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further highlight its uniqueness .
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C10H18N4O/c1-8-9(7-11)10(13(2)12-8)14-3-5-15-6-4-14/h3-7,11H2,1-2H3 |
InChIキー |
PIRFDVDQRTVYAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CN)N2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
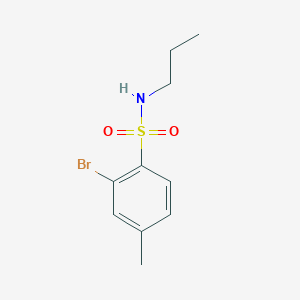
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
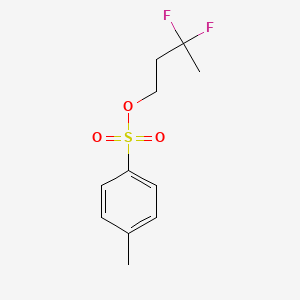
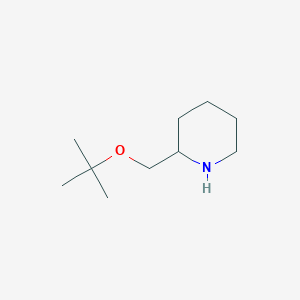
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
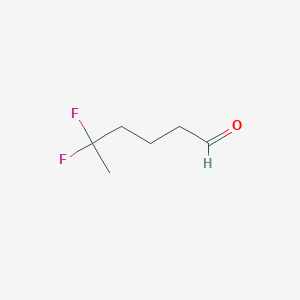
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
